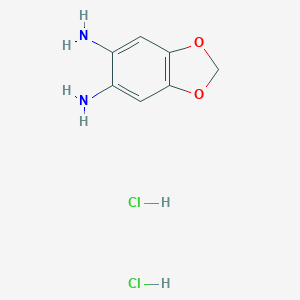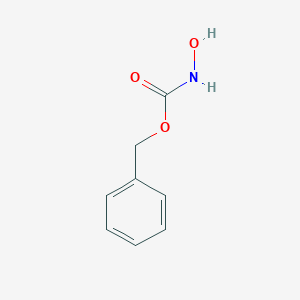
3-Bromo-4-metilpiridina
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 3-Bromo-4-methylpyridine often involves bromination reactions and can be achieved through methods such as self-condensation of bromopyridines or via sequential metalation and metal-halogen exchange of dibromopyridine. For instance, the synthesis of polyhalogenated bipyridines has been reported to proceed via a simple dimerization procedure starting from dihalopyridines, which might suggest analogous strategies for synthesizing 3-Bromo-4-methylpyridine derivatives (Abboud et al., 2010).
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including brominated variants, has been extensively studied using methods such as X-ray crystallography, NMR, and vibrational spectroscopy. These studies provide detailed insights into the geometry, electronic structure, and intramolecular interactions of these molecules. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol has been characterized by single-crystal X-ray diffraction, showcasing the typical planar structure of pyridine derivatives and the potential for hydrogen bonding (Khalaji et al., 2017).
Chemical Reactions and Properties
3-Bromo-4-methylpyridine participates in various chemical reactions, including cross-coupling reactions, which are pivotal in organic synthesis for constructing complex molecules. The Suzuki cross-coupling reaction, in particular, has been utilized to synthesize novel pyridine-based derivatives, indicating the versatility of bromopyridine compounds in forming biologically active and structurally diverse molecules (Ahmad et al., 2017).
Physical Properties Analysis
The physical properties of 3-Bromo-4-methylpyridine, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical synthesis. While specific data for 3-Bromo-4-methylpyridine might not be readily available, the physical properties of similar bromopyridine derivatives have been characterized, providing a basis for understanding the behavior of these compounds under various conditions.
Chemical Properties Analysis
The chemical properties of 3-Bromo-4-methylpyridine, including its reactivity, stability, and interactions with other chemical entities, are influenced by the presence of the bromo and methyl groups. These groups can direct further functionalization reactions, influence the electronic distribution within the molecule, and affect its overall reactivity pattern. The synthesis and reactivity of related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlight the potential chemical transformations of brominated pyridine derivatives (Hirokawa et al., 2000).
Aplicaciones Científicas De Investigación
Síntesis orgánica
“3-Bromo-4-metilpiridina” se utiliza como bloque de construcción en la síntesis orgánica . Es un compuesto versátil que puede usarse para crear una variedad de otros compuestos orgánicos complejos.
Preparación de inhibidores de la fosfodiesterasa tipo 4 (PDE4)
Este compuesto puede utilizarse en la preparación de N-óxidos de 4-(2,2-difeniletil)piridina sustituidos, que son potentes inhibidores de la fosfodiesterasa tipo 4 (PDE4) . Los inhibidores de la PDE4 tienen aplicaciones terapéuticas potenciales en afecciones como el asma, la EPOC y las enfermedades inflamatorias.
Preparación de ligandos del sitio de la benzodiazepina
“this compound” también se puede utilizar en la preparación de ligandos del sitio de la benzodiazepina que llevan una porción de piridona tricíclica para los receptores GABA A humanos . Estos ligandos tienen aplicaciones potenciales en el tratamiento de diversos trastornos neurológicos y psiquiátricos.
Preparación de un nuevo isómero de ascididemina
Se puede utilizar en la síntesis de un nuevo isómero de ascididemina , un alcaloide marino con posibles propiedades anticancerígenas.
Preparación de 3-bromopiridina-4-carbonitrilo
Este compuesto se puede utilizar en la preparación de 3-bromopiridina-4-carbonitrilo , que es un intermedio útil en la síntesis orgánica.
Productos químicos de laboratorio
“this compound” se utiliza como producto químico de laboratorio en diversas aplicaciones de investigación y desarrollo .
Safety and Hazards
3-Bromo-4-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid that causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
3-Bromo-4-methylpyridine primarily targets the respiratory system . It is used as a building block in the preparation of various compounds, including substituted 4-(2,2-diphenylethyl)pyridine-N-oxides and benzodiazepine site ligands bearing tricyclic pyridone moiety for human GABA A receptor .
Mode of Action
It is known to be used in the synthesis of compounds that act aspotent phosphodiesterase type 4 (PDE4) inhibitors . These inhibitors block the action of PDE4, an enzyme involved in inflammatory responses. By inhibiting PDE4, these compounds can reduce inflammation.
Biochemical Pathways
3-Bromo-4-methylpyridine is involved in the synthesis of compounds that affect the p38α mitogen-activated protein kinase pathway . This pathway plays a crucial role in cellular responses to stress and inflammation. Inhibitors of this pathway, such as the ones synthesized using 3-Bromo-4-methylpyridine, can help in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Result of Action
The result of the action of 3-Bromo-4-methylpyridine depends on the specific compounds it is used to synthesize. For instance, when used in the synthesis of PDE4 inhibitors, it can lead to a reduction in inflammation . Similarly, when used in the synthesis of benzodiazepine site ligands, it can affect the functioning of the GABA A receptor .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-methylpyridine can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . Moreover, it should be handled with care due to its potential to cause skin and eye irritation, and respiratory system toxicity .
Propiedades
IUPAC Name |
3-bromo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQZOLXWFQQJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355828 | |
| Record name | 3-Bromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3430-22-6 | |
| Record name | 3-Bromo-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B14922.png)





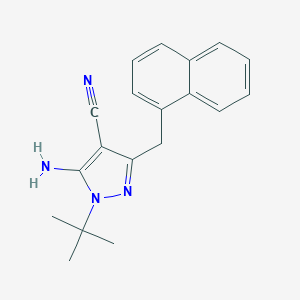

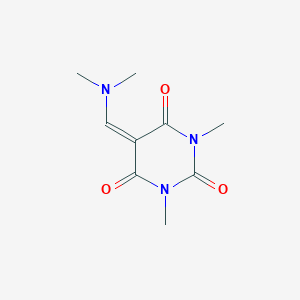
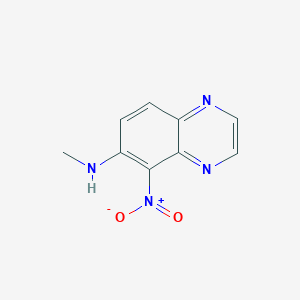
![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14949.png)

